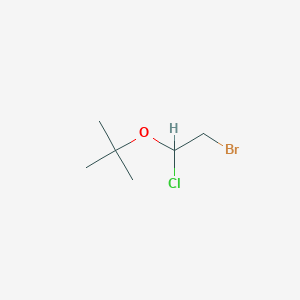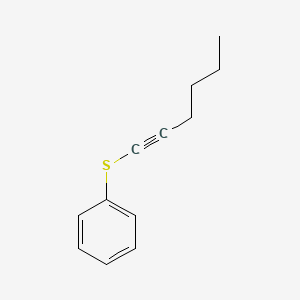
Benzene, (1-hexynylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-hexynylthio)-: is an organic compound with the molecular formula C12H14S . It consists of a benzene ring substituted with a 1-hexynylthio group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method to synthesize benzene derivatives involves the alkylation of benzene. For Benzene, (1-hexynylthio)-, this can be achieved by reacting benzene with 1-hexynylthiol in the presence of a suitable catalyst.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution where benzene reacts with an electrophile, such as 1-hexynylthiol, under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (1-hexynylthio)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding thiol or alkane.
Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd
Substitution: Cl2/FeCl3, HNO3/H2SO4, SO3/H2SO4
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (1-hexynylthio)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound is used to study the effects of benzene derivatives on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Benzene derivatives, including Benzene, (1-hexynylthio)-, are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and rubber additives. It is also used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, (1-hexynylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Phenylacetylene: Similar to Benzene, (1-hexynylthio)-, phenylacetylene contains a benzene ring with an alkyne substituent.
Thiophenol: This compound has a benzene ring substituted with a thiol group, similar to the thio group in Benzene, (1-hexynylthio)-.
Benzylthiol: Contains a benzene ring with a thiol group attached to a methylene bridge.
Uniqueness: Benzene, (1-hexynylthio)- is unique due to the presence of both an alkyne and a thio group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
127894-31-9 |
|---|---|
Fórmula molecular |
C12H14S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
hex-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C12H14S/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4H2,1H3 |
Clave InChI |
CXJGUNCBKWWUPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
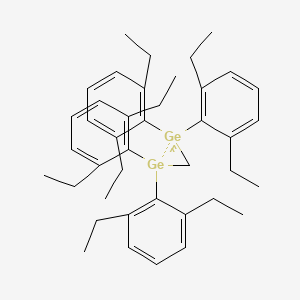
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
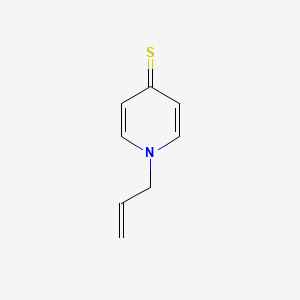
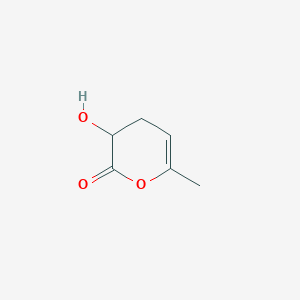
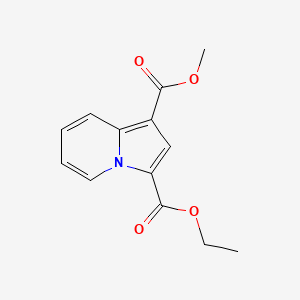
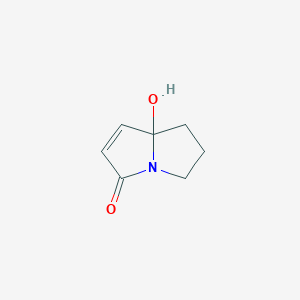
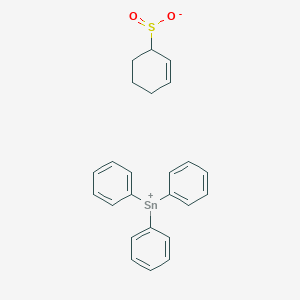
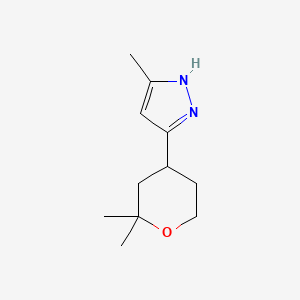
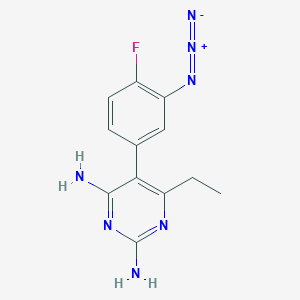
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
